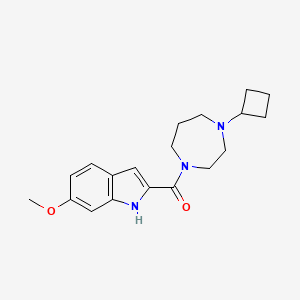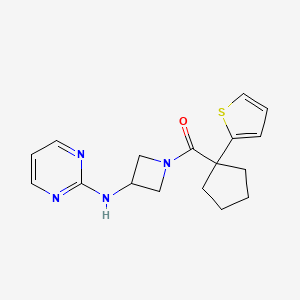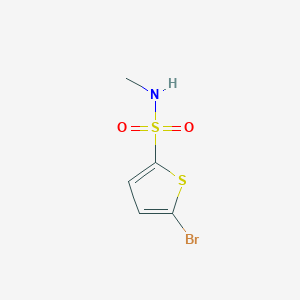
2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole is a complex organic compound that features a unique combination of a diazepane ring, an indole moiety, and a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the diazepane and indole units through a methanone linkage. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The methanone group can be reduced to a methylene group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of (4-cyclobutyl-1,4-diazepan-1-yl)(6-hydroxy-1H-indol-2-yl)methanone.
Reduction: Formation of (4-cyclobutyl-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methane.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
科学研究应用
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study the interactions between indole derivatives and biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of indole-based drugs.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets in the central nervous system. The indole moiety may interact with serotonin receptors, while the diazepane ring could modulate the activity of gamma-aminobutyric acid (GABA) receptors. These interactions could lead to alterations in neurotransmitter release and receptor activity, resulting in the compound’s pharmacological effects.
相似化合物的比较
Similar Compounds
(4-cyclobutyl-1,4-diazepan-1-yl)(6-hydroxy-1H-indol-2-yl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-cyclobutyl-1,4-diazepan-1-yl)(6-chloro-1H-indol-2-yl)methanone: Similar structure but with a chloro group instead of a methoxy group.
(4-cyclobutyl-1,4-diazepan-1-yl)(6-methyl-1H-indol-2-yl)methanone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole is unique due to the presence of the methoxy group on the indole ring, which can influence its electronic properties and reactivity. This compound’s combination of a diazepane ring and an indole moiety also provides a distinct pharmacological profile, making it a valuable candidate for further research and development.
属性
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-24-16-7-6-14-12-18(20-17(14)13-16)19(23)22-9-3-8-21(10-11-22)15-4-2-5-15/h6-7,12-13,15,20H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUUKJJZFMKEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCN(CC3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2736231.png)

![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2736233.png)
![6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2736234.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2736236.png)

![5-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE](/img/structure/B2736240.png)

![N-(4-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2736246.png)

![(E)-2-(5-chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2736250.png)
![2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2736251.png)
![N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide](/img/structure/B2736253.png)
